molecular formula C32H43N8O17P3S B115761 IACoA CAS No. 144319-98-2

IACoA

Cat. No.: B115761
CAS No.: 144319-98-2
M. Wt: 936.7 g/mol
InChI Key: LQFMEOXXQRDBPP-BTOWARJYSA-N
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Description

IACoA is an organic compound belonging to the class of 2-enoyl coenzymes. It contains a coenzyme A substructure linked to a 2-enoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACoA typically involves a chemo-enzymatic approach. This method includes the use of recombinant enzymes to catalyze the formation of the coenzyme A derivative from precursor molecules . The reaction conditions often involve the use of specific buffers and cofactors to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of coenzyme A derivatives, including this compound, can be achieved through in vitro enzymatic pathways. These pathways are designed to be insensitive to feedback inhibition, which is a common challenge in coenzyme A biosynthesis . The use of thermophilic enzymes allows for efficient production and easy purification through heat treatment .

Chemical Reactions Analysis

Types of Reactions

IACoA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

IACoA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of IACoA involves its role as a coenzyme in various biochemical reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between molecules. This process is crucial for the regulation of metabolic pathways and energy production within cells . The molecular targets and pathways involved include enzymes such as acetyl-CoA synthetase and citrate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes both the indole group and the coenzyme A linkage. This combination allows it to participate in unique biochemical reactions and pathways that are not possible with other similar compounds .

Properties

CAS No.

144319-98-2

Molecular Formula

C32H43N8O17P3S

Molecular Weight

936.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate

InChI

InChI=1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1

InChI Key

LQFMEOXXQRDBPP-BTOWARJYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O

Synonyms

3-indoleacryloyl-CoA
3-indoleacryloyl-coenzyme A
coenzyme A, 3-indoleacryloyl
IACoA
trans-3-indoleacryloyl-coenzyme A

Origin of Product

United States

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